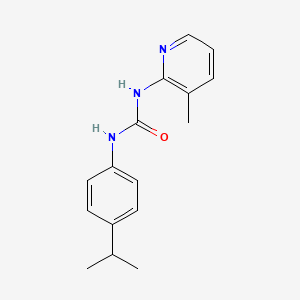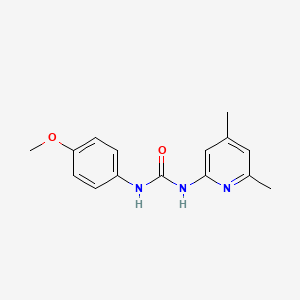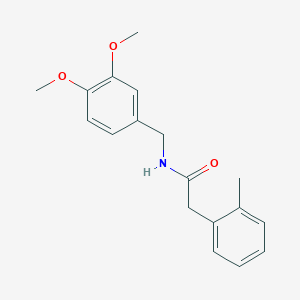![molecular formula C11H10F2N2O2S B5310287 1-[(3,4-difluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5310287.png)
1-[(3,4-difluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3,4-difluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole, commonly known as DMS-1, is a chemical compound with potential applications in scientific research. This molecule belongs to the class of pyrazole-based compounds, which have been extensively studied due to their diverse biological activities.
Mechanism of Action
The mechanism of action of DMS-1 is not fully understood, but it is believed to work by inhibiting the activity of a key enzyme called glycogen synthase kinase-3β (GSK-3β). This enzyme plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting GSK-3β, DMS-1 can disrupt the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects
DMS-1 has been shown to have several biochemical and physiological effects. In addition to its anticancer activity, DMS-1 has been found to have anti-inflammatory and neuroprotective properties. This compound has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. These effects are believed to be due to the inhibition of GSK-3β, which plays a role in these processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DMS-1 in lab experiments is its high potency and selectivity. This compound has been shown to be effective at low concentrations, making it a cost-effective option for researchers. Additionally, DMS-1 has a high degree of selectivity for GSK-3β, which reduces the risk of off-target effects. However, one limitation of using DMS-1 is its relatively short half-life, which may require frequent dosing in animal models.
Future Directions
There are several potential future directions for research on DMS-1. One area of interest is in the development of new cancer therapies. DMS-1 has shown promise as a potential anticancer agent, and further research is needed to determine its efficacy in vivo. Additionally, DMS-1 may have applications in the treatment of other diseases, such as Alzheimer's disease and diabetes. Finally, further research is needed to fully understand the mechanism of action of DMS-1 and its potential off-target effects.
Conclusion
In conclusion, DMS-1 is a promising compound with potential applications in scientific research. Its high potency and selectivity make it a cost-effective option for researchers, and its anticancer, anti-inflammatory, and neuroprotective properties make it a candidate for the development of new therapies. Further research is needed to fully understand the mechanism of action of DMS-1 and its potential applications in the treatment of various diseases.
Synthesis Methods
DMS-1 can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3,4-difluoronitrobenzene and 3,5-dimethylpyrazole in the presence of a base and a catalyst. The reaction proceeds through a nucleophilic substitution of the nitro group by the pyrazole ring, followed by a reduction of the resulting intermediate to form DMS-1. The yield of this reaction is high, and the purity of the product can be easily achieved by recrystallization.
Scientific Research Applications
DMS-1 has been shown to have potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. DMS-1 has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound works by inhibiting the activity of a key enzyme involved in cancer cell proliferation, making it a potential candidate for the development of new cancer therapies.
properties
IUPAC Name |
1-(3,4-difluorophenyl)sulfonyl-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O2S/c1-7-5-8(2)15(14-7)18(16,17)9-3-4-10(12)11(13)6-9/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKHVNLUCUSLDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1S(=O)(=O)C2=CC(=C(C=C2)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluorophenyl)-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]propanamide](/img/structure/B5310210.png)

![4-{[(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]methyl}phenol](/img/structure/B5310214.png)

![N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-6-(methoxymethyl)pyrimidin-4-amine](/img/structure/B5310230.png)
![1-[(3-amino-2-thienyl)carbonyl]-4-(2-methylquinolin-6-yl)piperidin-4-ol](/img/structure/B5310235.png)
![N-(3-hydroxypropyl)-N-methyl-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5310264.png)


![methyl 5-[4-(diethylamino)phenyl]-2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5310277.png)

![4-(3-chloro-4-methoxybenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5310302.png)
![1-[(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]piperidine-4-carbonitrile](/img/structure/B5310308.png)
![N~2~-(2-methoxyethyl)-N~4~-methyl-N~4~-[(1-methyl-1H-imidazol-2-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5310320.png)